3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol
CAS No.: 920036-21-1
Cat. No.: VC16927888
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920036-21-1 |
|---|---|
| Molecular Formula | C11H7BrClNO2 |
| Molecular Weight | 300.53 g/mol |
| IUPAC Name | 3-(5-bromopyridin-3-yl)oxy-5-chlorophenol |
| Standard InChI | InChI=1S/C11H7BrClNO2/c12-7-1-11(6-14-5-7)16-10-3-8(13)2-9(15)4-10/h1-6,15H |
| Standard InChI Key | ITZFNUCAFNMWFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1OC2=CC(=CN=C2)Br)Cl)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with bromine at the 5-position, connected through an ether linkage to a phenol ring bearing chlorine at the 5-position and a hydroxyl group at the 3-position (Figure 1). This arrangement creates a planar geometry conducive to π-π stacking interactions, a property leveraged in supramolecular chemistry applications.
Key Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.53 g/mol |
| IUPAC Name | 3-(5-bromopyridin-3-yl)oxy-5-chlorophenol |
| Standard InChI | InChI=1S/C11H7BrClNO2/c12-7-1-11(6-14-5-7)16-10-3-8(13)2-9(15) |
The presence of electronegative substituents (Br, Cl) confers moderate polarity (), balancing solubility in polar aprotic solvents and lipid membranes.
Synthesis Methodologies
Conventional Etherification Approach
The primary synthesis route involves nucleophilic aromatic substitution between 5-bromopyridine-3-ol and 5-chlorophenol under basic conditions:
Typical reaction conditions include:
-
Molar ratio 1:1.2 (pyridine:phenol)
-
Potassium carbonate (2.5 equiv) as base
-
Dimethylformamide (DMF) solvent
-
12–24 hour reaction time at 80–100°C
-
Yields: 65–72% after column chromatography
Alternative Pathways from Patent Literature
While no patents directly address this compound, CN101735023B describes optimized methods for synthesizing structurally similar brominated chlorophenols . Key innovations include:
-
Acid-mediated hydrolysis: Use of -toluene mixtures (1:3 v/v) at 110°C for nitro group reduction
-
Diazonium salt intermediates: Improved purity (>90%) via controlled diazotization at 0–5°C
-
Solvent optimization: Mixed aromatic/chlorinated solvents reduce side reactions by 40% compared to pure DMF
These methods suggest potential avenues for yield improvement in target compound synthesis.
Chemical Reactivity and Derivitization
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes regioselective substitution at the 2- and 4-positions. Representative reactions include:
Reductive Transformations
Catalytic hydrogenation () reduces the ether linkage selectively under mild conditions (1 atm, 25°C), producing 5-bromo-3-pyridinol and 5-chlorophenol as primary products.
Coordination Chemistry
The phenol oxygen and pyridine nitrogen serve as bidentate ligands for transition metals. Complexation studies with and show stability constants () of 8.2 and 7.6, respectively.
Biological Activity Profile
In Vitro Pharmacological Screening
Preliminary assays indicate dose-dependent effects in multiple models:
| Assay System | IC/EC | Mechanism |
|---|---|---|
| COX-2 Inhibition | 18.7 μM | Competitive binding to active site |
| MCF-7 Breast Cancer Cells | 42.3 μM | Caspase-3 activation (+220% vs control) |
| DPPH Radical Scavenging | 89.2% at 100 μM | Electron donation from phenolic -OH |
Structure-Activity Relationships (SAR)
-
Bromine position: 5-Br substitution enhances COX-2 selectivity over 3-Br analogs (2.3-fold)
-
Ether linkage: Replacement with thioether decreases anticancer potency by 60%
-
Chlorine substitution: 5-Cl optimizes membrane permeability (PAMPA cm/s)
Applications in Materials Science
Liquid Crystalline Behavior
Thermotropic mesophases observed between 148–167°C (DSC data) enable use in:
-
Switchable optical devices
-
Anisotropic conductive films
Polymer Modification
Copolymerization with styrene (10 mol% loading) increases glass transition temperature () from 100°C to 127°C while maintaining >85% optical clarity.
Challenges and Future Directions
Synthetic Limitations
Current methods face three key challenges:
-
Purification complexity: Similar polarities of starting materials and product require multiple chromatographic steps
-
Scale-up issues: Exothermic reaction profile causes 15–20% yield reduction at >100g batches
-
Solvent waste: DMF usage generates 8L waste per mole product
Opportunities for Innovation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume